Cas no 622-50-4 (N-(4-Iodophenyl)acetamide)

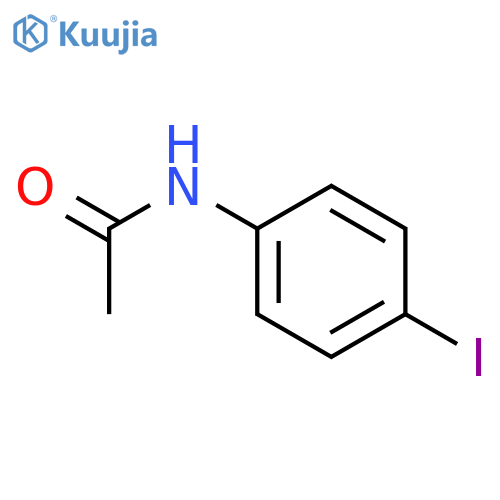

N-(4-Iodophenyl)acetamide structure

商品名:N-(4-Iodophenyl)acetamide

N-(4-Iodophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Iodophenyl)acetamide

- 4'-Iodoacetanilide

- 4-(N-acetylamino)iodobenzene

- 4-acetamidoiodobenzene

- 4-Iodoacetanilide

- 4-iodo-N-acetylaminobenzene

- Acetamide,N-(4-iodophenyl)

- ACETANILIDE,4'-IODO

- N-(4-iodo-phenyl)-acetamide

- para-acetamino-iodo-benzene

- p-Iodoacetanilide

- Acetanilide,4'-iodo- (6CI,7CI,8CI)

- 4-Acetamidophenyl iodide

- NSC 2161

- p-Acetamidoiodobenzene

- Acetamide, N-(4-iodophenyl)-

- SIULLDWIXYYVCU-UHFFFAOYSA-N

- 4'-Iodo-acetanilide

- PubChem3293

- Maybridge1_006480

- WLN: IR DMV1

- N-(4-iodophenyl)-acetamide

- N-(4-iodophenyl) acetamide

- Acetamide,N-(

- AH-034/05420003

- AKOS002813447

- Acetamide, N-(4-iodophenyl-)-

- 4-12-00-01546 (Beilstein Handbook Reference)

- SCHEMBL669782

- Z30316374

- FT-0618774

- BRN 2085726

- HMS559O12

- CCG-56184

- AC-22934

- I0846

- doi:10.14272/SIULLDWIXYYVCU-UHFFFAOYSA-N

- AI3-23888

- CS-W004143

- DTXSID7060752

- AM20040882

- 1Y-0922

- 622-50-4

- NSC-2161

- ACETANILIDE, 4'-IODO-

- SR-01000645158-1

- F21272

- SY051203

- MFCD00016352

- EN300-384681

- NSC2161

- 10.14272/SIULLDWIXYYVCU-UHFFFAOYSA-N

- NS00034979

- A833676

- DTXCID5043267

- para-iodoacetanilide

- FI70546

- 612-973-4

-

- MDL: MFCD00016352

- インチ: 1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

- InChIKey: SIULLDWIXYYVCU-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O

- BRN: 2085726

計算された属性

- せいみつぶんしりょう: 260.96506g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 260.96506g/mol

- 単一同位体質量: 260.96506g/mol

- 水素結合トポロジー分子極性表面積: 29.1Ų

- 重原子数: 11

- 複雑さ: 141

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 薄い灰色から紫色の粉末

- 密度みつど: 1.7396 (estimate)

- ゆうかいてん: 182.0 to 187.0 deg-C

- ふってん: 310.8°C at 760 mmHg

- フラッシュポイント: 141.8°C

- 屈折率: 1.701

- PSA: 29.10000

- LogP: 2.32260

- FEMA: 2349

N-(4-Iodophenyl)acetamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- RTECS番号:AE4285000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

N-(4-Iodophenyl)acetamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Iodophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384681-1.0g |

N-(4-iodophenyl)acetamide |

622-50-4 | 95.0% | 1.0g |

$24.0 | 2025-03-16 | |

| Ambeed | A164324-10g |

N-(4-Iodophenyl)acetamide |

622-50-4 | 95% | 10g |

$33.0 | 2025-02-21 | |

| Ambeed | A164324-100g |

N-(4-Iodophenyl)acetamide |

622-50-4 | 95% | 100g |

$202.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59920-1g |

N-(4-Iodophenyl)acetamide |

622-50-4 | 98% | 1g |

¥30.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59920-25g |

N-(4-Iodophenyl)acetamide |

622-50-4 | 98% | 25g |

¥323.0 | 2023-09-07 | |

| TRC | I718775-100mg |

N-(4-Iodophenyl)acetamide |

622-50-4 | 100mg |

$64.00 | 2023-05-18 | ||

| Enamine | EN300-384681-5g |

N-(4-iodophenyl)acetamide |

622-50-4 | 95% | 5g |

$88.0 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038049-100g |

N-(4-Iodophenyl)acetamide |

622-50-4 | 98% | 100g |

¥1227.00 | 2024-05-06 | |

| Enamine | EN300-384681-0.05g |

N-(4-iodophenyl)acetamide |

622-50-4 | 95.0% | 0.05g |

$19.0 | 2025-03-16 | |

| Enamine | EN300-384681-25.0g |

N-(4-iodophenyl)acetamide |

622-50-4 | 95.0% | 25.0g |

$304.0 | 2025-03-16 |

N-(4-Iodophenyl)acetamide 関連文献

-

Chunyan Zhang,Jianhua Liu,Chungu Xia Org. Biomol. Chem. 2014 12 9702

-

Jihui Li,Xinyi Zheng,Wei Li,Wei Zhou,Wen Zhu,Yucang Zhang New J. Chem. 2016 40 77

-

3. Azobenzene-based unnatural amino acid scaffolds via a Pd(ii)-catalyzed C(sp3)–H arylation strategyRadha Tomar,Sonam Suwasia,Angshuman Roy Choudhury,Sugumar Venkataramani,Srinivasarao Arulananda Babu Chem. Commun. 2022 58 12967

-

4. Formula index

-

Nitin Tandon,Shripad M. Patil,Runjhun Tandon,Pushpendra Kumar RSC Adv. 2021 11 21291

622-50-4 (N-(4-Iodophenyl)acetamide) 関連製品

- 51-66-1(N-(4-Methoxyphenyl)acetamide)

- 92-02-4(N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide)

- 93-98-1(N-Phenylbenzamide)

- 19230-45-6(N-(3-Iodophenyl)acetamide)

- 19591-17-4(N-(2-Iodophenyl)acetamide)

- 85-36-9(Acetrizoic acid)

- 91-49-6(N-Butyl-N-phenylacetamide)

- 93-42-5(2-Mercapto-N-(2-naphthyl)acetamide)

- 103-89-9(N-(4-methylphenyl)acetamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:622-50-4)N-(4-Iodophenyl)acetamide

清らかである:99%

はかる:100g

価格 ($):352.0